molecular formula C14H14O6 B11842139 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate

Katalognummer: B11842139
Molekulargewicht: 278.26 g/mol
InChI-Schlüssel: XEIKBBNBBVFGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is a chemical compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This particular compound features a chromen-2-one core structure with a methoxy group at the 7th position and an ethyl acetate moiety at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ethyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Wirkmechanismus

The mechanism of action of 2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(7-ethoxy-2-oxo-2H-chromen-4-yl)butanoate
  • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
  • (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d3

Uniqueness

2-((7-Methoxy-2-oxo-2H-chromen-4-yl)oxy)ethyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H14O6

Molekulargewicht

278.26 g/mol

IUPAC-Name

2-(7-methoxy-2-oxochromen-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H14O6/c1-9(15)18-5-6-19-12-8-14(16)20-13-7-10(17-2)3-4-11(12)13/h3-4,7-8H,5-6H2,1-2H3

InChI-Schlüssel

XEIKBBNBBVFGNY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOC1=CC(=O)OC2=C1C=CC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.